2-Bromo-1-(6-bromoquinolin-2-yl)ethanone
Description
2-Bromo-1-(6-bromoquinolin-2-yl)ethanone is a brominated ketone derivative featuring a quinoline scaffold. Quinoline-based compounds are pivotal in medicinal chemistry due to their bioactivity in antimicrobial, anticancer, and antimalarial applications . The presence of two bromine atoms in this compound enhances its electrophilic reactivity, making it a versatile intermediate in nucleophilic substitution reactions and heterocyclic syntheses.
Properties
Molecular Formula |
C11H7Br2NO |
|---|---|
Molecular Weight |
328.99 g/mol |
IUPAC Name |
2-bromo-1-(6-bromoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H7Br2NO/c12-6-11(15)10-3-1-7-5-8(13)2-4-9(7)14-10/h1-5H,6H2 |
InChI Key |
YWRDFKIMAPDSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)CBr)C=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-bromo-1-(6-bromoquinolin-2-yl)ethanone with structurally related bromoethanone derivatives, focusing on synthesis, physicochemical properties, and applications.
Table 1: Comparative Analysis of Bromoethanone Derivatives
*Calculated based on the quinoline scaffold and substituents.
Structural and Reactivity Comparisons
- Quinoline vs. Benzofuran/Pyrrolopyridine: The quinoline moiety in the target compound introduces a larger aromatic system compared to benzofuran () or pyrrolopyridine ().
- Electrophilicity: The electron-withdrawing quinoline ring enhances the electrophilicity of the ketone group, making it more reactive in nucleophilic substitutions than furan or benzodioxin derivatives .
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